Enantiomer-Specific Potency Differential: (-)-5′-Noraristeromycin Demonstrates 10-Fold Greater Antiviral and Enzyme Inhibitory Activity Versus (+)-Enantiomer
Direct enantiomeric comparison of (-)-5′-noraristeromycin versus its (+)-stereoisomer reveals that the (-)-enantiomer is, on average, 10-fold more potent than the (+)-enantiomer in inhibiting HCMV replication, tumor cell growth, and SAH hydrolase activity [1]. This establishes that the (-)-enantiomer, rather than the racemate or (+)-enantiomer, is the active antiviral principle for HCMV and SAH hydrolase-targeted applications.
| Evidence Dimension | Antiviral potency against HCMV; SAH hydrolase inhibition; tumor cell growth inhibition |
|---|---|
| Target Compound Data | (-)-5′-Noraristeromycin (CAS 142635-42-5): approximately 10-fold more potent than (+)-enantiomer |
| Comparator Or Baseline | (+)-5′-Noraristeromycin (enantiomer) |
| Quantified Difference | ~10-fold greater potency (averaged across virus replication, tumor cell growth, and SAH hydrolase assays) |
| Conditions | HCMV replication assays; SAH hydrolase enzymatic assays; tumor cell growth inhibition assays (cell lines not specified in abstract) |
Why This Matters
Procurement of the racemic mixture or incorrect enantiomer would result in approximately 10-fold lower antiviral potency and enzyme inhibition, critically compromising experimental outcomes in HCMV and SAH hydrolase-targeted studies.
- [1] Siddiqi SM, Chen X, Schneller SW, Ikeda S, Snoeck R, Andrei G, Balzarini J, De Clercq E. Antiviral enantiomeric preference for 5′-noraristeromycin. J Med Chem. 1994;37(4):551-4. doi:10.1021/jm00030a014 View Source
